2-({[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}methyl)oxirane
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Overview
Description
2-({[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}methyl)oxirane is an organic compound with a complex structure characterized by a cyclohexyl ring substituted with multiple methyl groups and an oxirane (epoxide) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}methyl)oxirane typically involves the reaction of a suitable cyclohexanol derivative with an epoxidizing agent. One common method is the reaction of 2,2,3,6-tetramethylcyclohexanol with an epoxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions to form the desired oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The production process would also involve purification steps such as distillation or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-({[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}methyl)oxirane can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted products depending on the nucleophile used.
Scientific Research Applications
2-({[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}methyl)oxirane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}methyl)oxirane involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This reactivity is the basis for its potential biological and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-({[(1R,2R,3S,4R,5R,6S)-2,3,6-Trihydroxy-4,5-bis(phosphonooxy)cyclohexyl]oxy}methyl)oxirane
- 2-Methyl-3-phenyloxirane
Uniqueness
2-({[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}methyl)oxirane is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of the oxirane ring. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
825637-03-4 |
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Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-[[(1R,3S,6S)-2,2,3,6-tetramethylcyclohexyl]oxymethyl]oxirane |
InChI |
InChI=1S/C13H24O2/c1-9-5-6-10(2)13(3,4)12(9)15-8-11-7-14-11/h9-12H,5-8H2,1-4H3/t9-,10-,11?,12+/m0/s1 |
InChI Key |
PHAQANWJOZRUIT-XMACVGRKSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](C([C@@H]1OCC2CO2)(C)C)C |
Canonical SMILES |
CC1CCC(C(C1OCC2CO2)(C)C)C |
Origin of Product |
United States |
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